
N1-(3-chloro-4-fluorophenyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions that can include Michael addition, a versatile method for carbon-carbon bond formation. In the study of a novel quinolinone derivative, the authors describe the synthesis using Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound . This method is a cornerstone in organic synthesis and could potentially be applied to the synthesis of N1-(3-chloro-4-fluorophenyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide, although the specific synthesis route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure and conformation of organic compounds are crucial for understanding their reactivity and properties. X-ray crystallography was used to determine the crystal structure of the quinolinone derivative, revealing intermolecular interactions such as C-H…O and C-H…C . These interactions are significant as they can influence the stability and packing of molecules in the solid state. For this compound, similar techniques could elucidate its molecular conformation and intermolecular interactions.
Chemical Reactions Analysis
The reactivity of a molecule can be inferred from its electronic structure. The quinolinone derivative's local reactivity descriptors were calculated to identify chemically reactive sites within the molecule . These descriptors are valuable for predicting how a molecule like this compound might undergo various chemical reactions, such as nucleophilic or electrophilic attacks.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. Theoretical calculations, including density functional theory (DFT), were used to investigate the vibrational wavenumbers, molecular electrostatic potential, and thermodynamic properties of the quinolinone derivative . These properties are essential for understanding the behavior of the compound under different conditions. For this compound, similar theoretical studies could provide insights into its stability, reactivity, and suitability for various applications.
In another study, the crystal structure of a thiazole derivative was analyzed, showing a nearly planar linked ring system and specific dihedral angles between the rings . This information is pertinent when considering the molecular geometry of this compound, as the spatial arrangement of atoms within the molecule can affect its physical and chemical properties.
科学的研究の応用
Synthesis and Radiotracers
The synthesis of radiolabeled compounds like N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide demonstrates the feasibility of nucleophilic displacement for the development of PET radiotracers. Such methodologies could be applicable to the synthesis of derivatives of the specified compound for imaging studies, particularly in neuroscience (Katoch-Rouse et al., 2003).
Medicinal Chemistry and Drug Discovery
Research on novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors indicates a direction where modifications of the core structure can lead to compounds with significant therapeutic potential, especially in treating depression and anxiety (Vacher et al., 1999).
Antimicrobial and Antipathogenic Activity
Studies on the synthesis and antipathogenic activity of new thiourea derivatives provide insights into the potential for developing antimicrobial agents. Given the structural complexity and activity profiles of these compounds, similar strategies could be envisioned for the specified compound, exploring its utility in combating microbial infections (Limban et al., 2011).
Corrosion Inhibition
Quantum chemical and molecular dynamic simulation studies on piperidine derivatives for the corrosion inhibition of iron reveal the importance of understanding the interaction between chemical compounds and metal surfaces. This research area could provide a completely different application for the specified compound, potentially in materials science or as a protective agent in industrial contexts (Kaya et al., 2016).
特性
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClFN3O2S/c19-15-9-13(1-2-16(15)20)22-18(25)17(24)21-10-12-3-6-23(7-4-12)14-5-8-26-11-14/h1-2,9,12,14H,3-8,10-11H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJZTZGJTZFPLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1,1-Dioxothiolan-3-yl)ethyl]prop-2-enamide](/img/structure/B2507564.png)
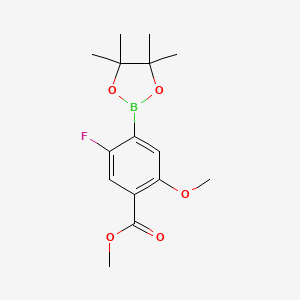
![1-benzyl-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2507566.png)
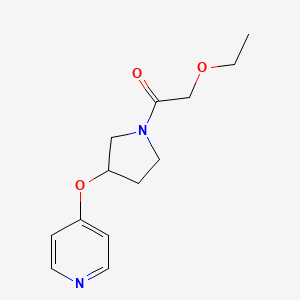
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide](/img/no-structure.png)
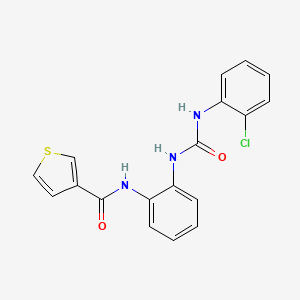
![4,5-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2507573.png)
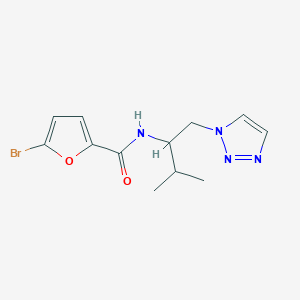
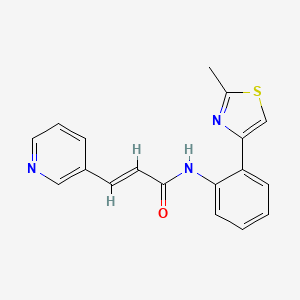


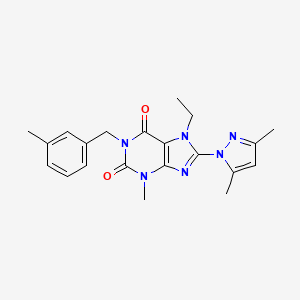
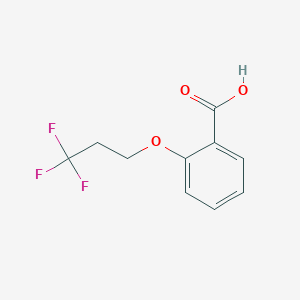
![3-(4-Bromophenyl)-6-(2-piperidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2507586.png)